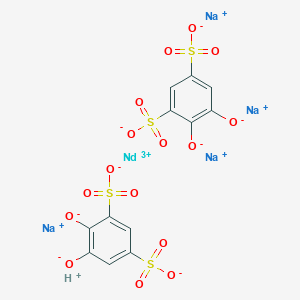
Neodymium pyrocatechin disulfonate
Description
Neodymium pyrocatechin disulfonate is a coordination compound in which neodymium (Nd³⁺) ions are chelated by pyrocatechin disulfonate ligands. Pyrocatechin (1,2-dihydroxybenzene) derivatives, such as disulfonated variants, act as polydentate ligands, forming stable complexes with rare-earth metals like neodymium.
Properties
CAS No. |
15338-78-0 |
|---|---|
Molecular Formula |
C12H5Na4NdO16S4 |
Molecular Weight |
769.6 g/mol |
IUPAC Name |
tetrasodium;4,5-dioxidobenzene-1,3-disulfonate;hydron;neodymium(3+) |
InChI |
InChI=1S/2C6H6O8S2.4Na.Nd/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;/q;;4*+1;+3/p-7 |
InChI Key |
IORXOSQBGKDHJL-UHFFFAOYSA-G |
SMILES |
[H+].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Nd+3] |
Canonical SMILES |
[H+].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Nd+3] |
Synonyms |
neodymium pyrocatechin disulfonate neodymium pyrocatechin disulphonate NPD |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares neodymium pyrocatechin disulfonate with other metal-pyrocatechin complexes, focusing on structural, solubility, and functional differences inferred from related research.
Structural and Chelation Properties
Pyrocatechin disulfonate ligands bind metals via hydroxyl and sulfonate groups, forming octahedral or tetrahedral coordination geometries. Neodymium, as a lanthanide, typically adopts higher coordination numbers (8–9) compared to transition metals like Fe³⁺ or Zn²⁺ (coordination numbers 6–7). This difference influences the stability and geometry of the resulting complexes:
- Neodymium complexes likely exhibit stronger ligand-field stabilization due to the larger ionic radius of Nd³⁺ (0.983 Å), enabling tighter binding with sulfonate groups.
- Iron-pyrocatechin complexes (e.g., Fe³⁺-pyrocatechin disulfonate) form less stable structures under acidic conditions due to competing hydrolysis reactions .
- Zinc-pyrocatechin complexes demonstrate moderate stability but are more soluble in aqueous media compared to neodymium analogues .
Spectroscopic and Analytical Data
X-ray fluorescence studies of analogous metal-pyrocatechin complexes reveal:
- Neodymium complexes : Strong Nd–O bonding signatures (X-ray absorption edges at ~6.2 keV), indicative of robust ligand-metal interactions.
- Iron complexes : Broader spectral peaks due to variable oxidation states (Fe²⁺/Fe³⁺) and incomplete chelation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


